L-Serine, O-(2-hydroxyethyl)-

Immunosuppression Cyclosporin Derivatives Hepatotoxicity

L‑Serine, O‑(2‑hydroxyethyl)‑ (CAS 126595‑73‑1; molecular formula C₅H₁₁NO₄, MW 149.15) is a non‑proteinogenic, L‑configured α‑amino acid whose side‑chain hydroxyl is elaborated with a 2‑hydroxyethyl ether. This single‑atom spacer increases side‑chain volume, flexibility and hydrogen‑bonding capacity relative to the parent L‑serine, while preserving the zwitterionic α‑amino acid core that enables incorporation into peptides and engagement with polar biological targets.

Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
CAS No. 126595-73-1
Cat. No. B12695566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine, O-(2-hydroxyethyl)-
CAS126595-73-1
Molecular FormulaC5H11NO4
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC(COCC(C(=O)O)N)O
InChIInChI=1S/C5H11NO4/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChIKeyOKNHGXUPNOETTM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine, O-(2-hydroxyethyl)- (CAS 126595-73-1): Chemoenzymatic & Pharmacophore Building Block for Differentiated Serine-Derived Candidates


L‑Serine, O‑(2‑hydroxyethyl)‑ (CAS 126595‑73‑1; molecular formula C₅H₁₁NO₄, MW 149.15) is a non‑proteinogenic, L‑configured α‑amino acid whose side‑chain hydroxyl is elaborated with a 2‑hydroxyethyl ether [1]. This single‑atom spacer increases side‑chain volume, flexibility and hydrogen‑bonding capacity relative to the parent L‑serine, while preserving the zwitterionic α‑amino acid core that enables incorporation into peptides and engagement with polar biological targets. The compound is primarily employed as a key intermediate in the synthesis of O‑(2‑hydroxyethyl)‑(D)Ser⁸‑cyclosporin A (Oxeclosporin/SDZ IMM 125), an immunosuppressive derivative with a differentiated preclinical profile, and as a chiral building block for serine‑derived NK₁ antagonists [2][3].

Why Unmodified L‑Serine or Alternative O‑Substituents Cannot Replace L‑Serine, O‑(2‑hydroxyethyl)- in Pharmacologically Relevant Serine Templates


Subtle modifications of the serine side‑chain engender profound changes in biological selectivity and pharmacokinetic behaviour. In the cyclosporin scaffold, replacement of the native (D)Ser⁸ residue with O‑(2‑hydroxyethyl)‑(D)Ser yields SDZ IMM 125, which retains immunosuppressive potency but exhibits a shifted safety profile relative to cyclosporin A [1][2]. In the NK₁ antagonist series, systematic variation of the serine O‑substituent reveals that the 2‑hydroxyethyl ether confers a unique balance of binding affinity and physicochemical properties that is not recapitulated by O‑methyl, O‑benzyl or free hydroxyl analogs [3]. Generic substitution with L‑serine or simpler O‑alkyl serines in these frameworks therefore compromises the pharmacological features for which the 2‑hydroxyethyl group was specifically selected.

Quantitative Differentiation of L‑Serine, O‑(2‑hydroxyethyl)-: Head‑to‑Head and Cross‑Study Comparator Data


SDZ IMM 125 vs. Cyclosporin A: Preserved Immunosuppressive Potency with Reduced In Vitro Hepatocellular Effects

The cyclosporin derivative SDZ IMM 125, which contains the O‑(2‑hydroxyethyl)‑D‑serine residue at position 8, was directly compared with cyclosporin A (CsA) for hepatocellular side effects in cultured rat hepatocytes. SDZ IMM 125 inhibited proliferation and functions of lymphocytes at concentrations comparable to CsA, yet demonstrated a reduced propensity to induce apoptosis and LDH release in primary rat hepatocyte cultures, indicating a differentiated safety margin at the cellular level [1][2].

Immunosuppression Cyclosporin Derivatives Hepatotoxicity

SDZ IMM 125 vs. Cyclosporin A: In Vivo Prolongation of Renal Allograft Survival in Dogs

In a canine renal allograft model, SDZ IMM 125 (20 mg/kg/day) prolonged graft survival up to 50 days, confirming in vivo immunosuppressive efficacy. Cyclosporin A served as the historical benchmark; at equi‑efficacious doses, SDZ IMM 125 was associated with no evidence of nephrotoxicity, although mild anaemia and histological liver changes were noted in one animal [1][2].

Transplantation Renal Allograft Immunosuppressive Efficacy

Serine-Derived NK₁ Antagonists: O‑(2‑Hydroxyethyl) vs. O‑Benzyl vs. O‑Methyl Substitution Determines Binding Affinity Hierarchy

A systematic structure‑activity relationship (SAR) study of serine‑derived NK₁ antagonists evaluated variations at the serine O‑position, directly comparing O‑(2‑hydroxyethyl), O‑benzyl, O‑methyl, and free hydroxyl substituents. The O‑(2‑hydroxyethyl) variant exhibited a binding affinity (Ki) that placed it among the most potent congeners, whereas O‑methyl derivatives showed reduced affinity and O‑benzyl analogs displayed divergent selectivity profiles [1][2].

NK₁ Antagonist Serine Derivatives Structure‑Activity Relationship

L‑Serine, O‑(2‑hydroxyethyl)- Displays Superior Hydrophilicity (XLogP3‑AA = −4.2) vs. O‑Benzyl‑L‑serine (XLogP3‑AA ≈ −1.3) and Unmodified L‑Serine (XLogP3‑AA = −3.4), Favoring Aqueous Processability

Computed octanol‑water partition coefficients (XLogP3‑AA) provide a calibrated measure of hydrophilicity. L‑Serine, O‑(2‑hydroxyethyl)- has an XLogP3‑AA of −4.2, which is approximately 2.9 log units more hydrophilic than O‑benzyl‑L‑serine (XLogP3‑AA ≈ −1.3) and 0.8 log units more hydrophilic than unmodified L‑serine (XLogP3‑AA = −3.4) [1][2][3]. This enhanced aqueous solubility facilitates solution‑phase chemistry and bioconjugation workflows.

Physicochemical Properties Lipophilicity Drug‑Likeness

Chugai Pharmaceutical Patent: O‑(2‑Hydroxyethyl)‑L‑serine Synthesized via Regioselective Cyclic Sulfamidate Route with Preserved Optical Purity

A 2024 patent from Chugai Pharmaceutical Co. Ltd. (JP 2024‑020123) discloses a method for producing O‑substituted serine derivatives, including O‑(2‑hydroxyethyl)‑L‑serine, with excellent regioselectivity, high chemical yield, and retention of optical purity. The method proceeds via a cyclic sulfamidate intermediate, which is opened with ethylene glycol under mild conditions [1][2]. This contrasts with traditional Williamson ether synthesis approaches that often require harsh bases and risk racemization.

Process Chemistry Chiral Synthesis Pharmaceutical Intermediates

SDZ IMM 125 Demonstrates Broad‑Spectrum In Vivo Efficacy in Autoimmune Models: Rat Small Bowel, Pancreas Allograft, and Experimental Encephalomyelitis

SDZ IMM 125 was evaluated across multiple rodent models of autoimmune disease. In rat small bowel transplantation, it alleviated host‑versus‑graft (HVG) and graft‑versus‑host (GVH) responses. In pancreas allograft and experimental autoimmune encephalomyelitis (EAE) models, SDZ IMM 125 delayed rejection and reduced disease severity, respectively [1][2]. This broad efficacy spectrum, combined with the differentiated safety profile described in Evidence 1 and 2, reinforces the unique pharmacological signature conferred by the O‑(2‑hydroxyethyl)‑(D)Ser residue.

Autoimmune Disease In Vivo Pharmacology Cyclosporin Analog

Procurement‑Relevant Application Scenarios for L‑Serine, O‑(2‑hydroxyethyl)-


Synthesis of Next‑Generation Cyclosporin Immunosuppressants with Improved Therapeutic Window

The O‑(2‑hydroxyethyl)‑D‑serine building block is the defining structural element of SDZ IMM 125 (Oxeclosporin), a cyclosporin analog that retains immunosuppressive potency while exhibiting reduced hepatocellular effects in rat hepatocyte assays and an absence of nephrotoxicity in canine renal allograft models [1][2]. Programs aiming to develop safer calcineurin inhibitors should source this building block as a gatekeeper intermediate for lead optimization.

Serine‑Derived NK₁ Antagonist Lead Optimization

In published SAR studies, the O‑(2‑hydroxyethyl) substituent on a serine scaffold yielded NK₁ antagonists with low‑nanomolar binding affinity, outperforming O‑methyl and free hydroxyl analogs [1]. Medicinal chemistry teams prosecuting NK₁ receptor targets can use L‑serine, O‑(2‑hydroxyethyl)- as a privileged building block to accelerate hit‑to‑lead exploration with a validated, potency‑optimized side‑chain.

Aqueous‑Phase Bioconjugation and Solution Chemistry Workflows

With an XLogP3‑AA of −4.2, L‑serine, O‑(2‑hydroxyethyl)- is substantially more hydrophilic than O‑benzyl‑L‑serine (XLogP3‑AA ≈ −1.3) and even more hydrophilic than unmodified L‑serine [1][2]. This property makes it the preferred serine derivative for aqueous‑phase peptide couplings, enzyme‑mediated ligations, and bioconjugation reactions where high solubility and minimal organic co‑solvent are required.

Scalable Chiral Intermediate Manufacturing via Cyclic Sulfamidate Technology

The Chugai Pharmaceutical patent (JP 2024‑020123) describes a regioselective cyclic sulfamidate route to O‑substituted serines that preserves optical purity and achieves high yield [1]. Contract manufacturing organizations and process chemistry groups can adopt this patented methodology to produce kilogram quantities of L‑serine, O‑(2‑hydroxyethyl)- with the consistency and enantiomeric integrity demanded by pharmaceutical intermediate supply chains.

Quote Request

Request a Quote for L-Serine, O-(2-hydroxyethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.